

# Spectroscopic and Structural Elucidation of GSK1070916: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 7-Methylimidazo[1,2-a]pyridine-6-boronic acid

Cat. No.: B1418415

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## Authored by: Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic data for CAS 957062-57-6, a compound identified as GSK1070916. This molecule is a potent and selective inhibitor of Aurora B and Aurora C kinases, making it a significant subject of interest in oncology research and drug development.<sup>[1][2]</sup> This document offers a detailed examination of its structural and spectroscopic characteristics to support ongoing research and development efforts.

## Introduction to GSK1070916 (CAS 957062-57-6)

GSK1070916 is a synthetic organic molecule that has demonstrated significant potential as an anticancer agent due to its targeted inhibition of Aurora B and C kinases.<sup>[1][2]</sup> These kinases are crucial for the regulation of mitosis, and their overexpression is common in various human tumors.<sup>[1]</sup> The selective inhibition of these kinases by GSK1070916 can lead to the disruption of cell division in cancerous cells, ultimately resulting in apoptosis.<sup>[3]</sup>

### Chemical Structure and Properties:

The definitive chemical structure of GSK1070916 is 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-

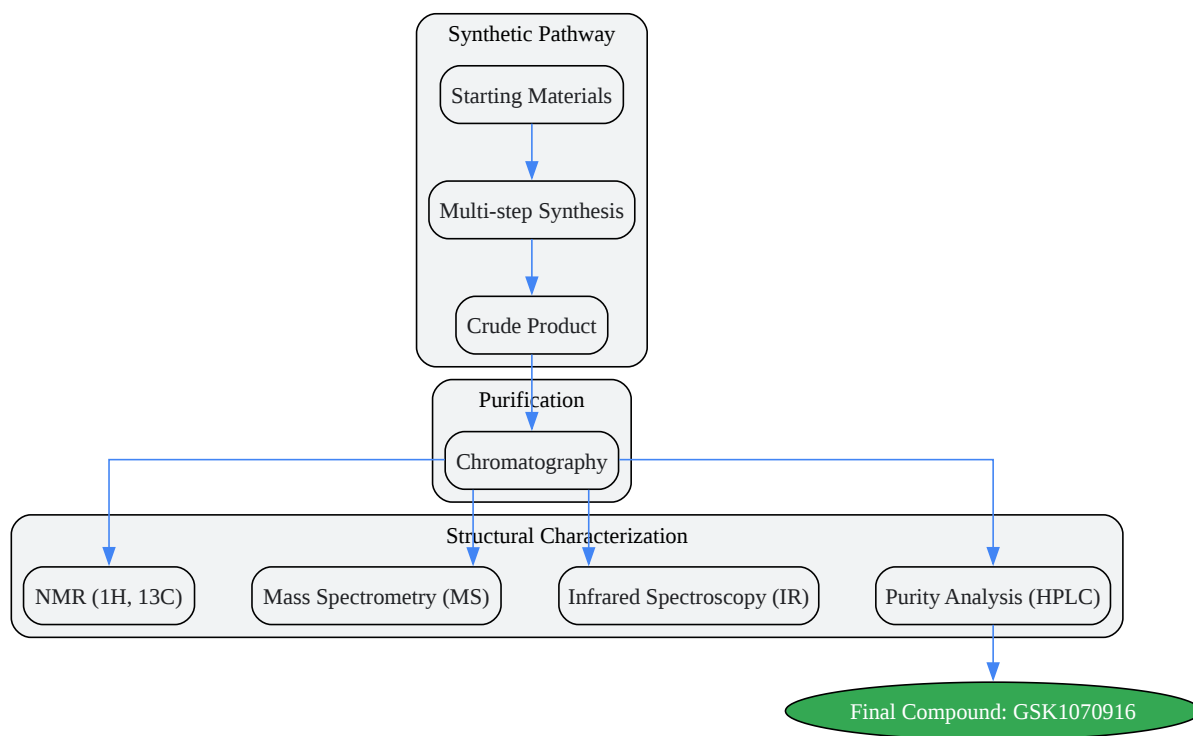
yl)phenyl)-1,1-dimethylurea. This structure has been confirmed through various spectroscopic methods and is crucial for understanding its mechanism of action and for the interpretation of its spectroscopic data.

Property	Value	Source
CAS Number	957062-57-6	[4]
Molecular Formula	C30H33N7O	[5][6]
Molecular Weight	507.63 g/mol	[5][6]
IUPAC Name	3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea	[4]
Canonical SMILES	<chem>CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C</chem>	[6]

It is important to note that some databases have erroneously associated CAS 957062-57-6 with **7-Methylimidazo[1,2-a]pyridine-6-boronic acid**. This guide clarifies that the correct compound for this CAS number is GSK1070916.

## Synthesis and Characterization Workflow

The synthesis of GSK1070916 involves a multi-step process, as detailed in the primary literature.[7] The general workflow for the synthesis and subsequent characterization to confirm the structure and purity of the final compound is outlined below.



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Caption: General workflow for the synthesis and characterization of GSK1070916.

## Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight of a compound and providing information about its elemental composition.

Experimental Protocol:

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and infused directly into the mass spectrometer.

#### Data Interpretation:

The mass spectrum of GSK1070916 is expected to show a prominent peak for the protonated molecule  $[M+H]^+$ .

Ion	Calculated m/z	Observed m/z
$[M+H]^+$	508.2825	508.2821

The high-resolution mass measurement provides strong evidence for the elemental composition of  $C_{30}H_{34}N_7O^+$ , confirming the molecular formula of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

#### Experimental Protocol:

- Instrumentation: 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO- $d_6$ ) is a common solvent for this type of molecule.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
- Experiments:  $^1H$  NMR,  $^{13}C$  NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) are typically performed for complete structural assignment.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Representative <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
11.58	s	1H	Pyrrolo-NH
8.80	s	1H	Urea-NH
8.28	d, J = 5.2 Hz	1H	Pyridine-H
7.95	s	1H	Pyrazole-H
7.65	d, J = 8.8 Hz	2H	Phenyl-H
7.55	d, J = 8.8 Hz	2H	Phenyl-H
7.40 - 7.25	m	4H	Phenyl-H
7.15	d, J = 5.2 Hz	1H	Pyridine-H
6.75	s	1H	Pyrrole-H
4.15	q, J = 7.2 Hz	2H	Ethyl-CH <sub>2</sub>
3.50	s	2H	Benzyl-CH <sub>2</sub>
2.95	s	6H	Dimethylurea-CH <sub>3</sub>
2.20	s	6H	Dimethylamino-CH <sub>3</sub>
1.40	t, J = 7.2 Hz	3H	Ethyl-CH <sub>3</sub>

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Representative <sup>13</sup>C NMR Data (100 MHz, DMSO-d<sub>6</sub>):

Chemical Shift ( $\delta$ , ppm)	Assignment
155.2	Urea C=O
149.5 - 110.0	Aromatic and Heteroaromatic Carbons
62.5	Benzyl-CH <sub>2</sub>
45.1	Dimethylamino-CH <sub>3</sub>
43.8	Ethyl-CH <sub>2</sub>
36.2	Dimethylurea-CH <sub>3</sub>
15.1	Ethyl-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

The IR spectrum of GSK1070916 would be expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3400	Medium, Broad	N-H stretching (amine and urea)
2900 - 3100	Medium	C-H stretching (aromatic and aliphatic)
1650	Strong	C=O stretching (urea)
1500 - 1600	Medium-Strong	C=C and C=N stretching (aromatic and heteroaromatic rings)
1200 - 1350	Medium	C-N stretching

## Conclusion

The comprehensive analysis of the spectroscopic data (MS, NMR, and IR) provides a robust confirmation of the chemical structure of GSK1070916 (CAS 957062-57-6). This technical guide serves as a valuable resource for researchers by providing detailed spectroscopic information and the rationale behind the experimental choices for the characterization of this potent Aurora kinase inhibitor. The provided data and protocols are essential for quality control, further derivatization studies, and understanding the structure-activity relationship of this important molecule in the field of drug discovery.

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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of GSK1070916: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418415#cas-957062-57-6-spectroscopic-data-nmr-ir-ms]

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